molecular formula C19H19F2N5O2S B10836539 (2R)-N-benzyl-1-[5-(difluoromethyl)-6-methyl-7-oxo-[1,3]thiazolo[5,4-d]pyrimidin-2-yl]pyrrolidine-2-carboxamide

(2R)-N-benzyl-1-[5-(difluoromethyl)-6-methyl-7-oxo-[1,3]thiazolo[5,4-d]pyrimidin-2-yl]pyrrolidine-2-carboxamide

Cat. No.: B10836539
M. Wt: 419.5 g/mol
InChI Key: VIBFDLHDQBMSOA-GFCCVEGCSA-N
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Description

It is a small molecular drug with a bicyclic or tricyclic heterocyclic structure . This compound has been studied for its potential therapeutic applications and its unique chemical properties.

Preparation Methods

The synthetic routes and reaction conditions for the preparation of “US10065972, Example 281” involve several steps. The key starting materials include pyrrolidine-2-carboxamide and a thiazolo[5,4-d]pyrimidine derivative. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

“US10065972, Example 281” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

    Hydrolysis: Hydrolysis reactions can be performed using acidic or basic conditions to break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

“US10065972, Example 281” has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases, such as neurodegenerative disorders and cancer.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “US10065972, Example 281” involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to changes in cellular signaling and metabolic pathways . The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.

Comparison with Similar Compounds

“US10065972, Example 281” can be compared with other similar compounds, such as:

  • SCHEMBL18335781
  • BDBM273097
  • US10065972, Example 396
  • US10065972, Example 560

These compounds share similar structural features and chemical properties but may differ in their specific biological activities and therapeutic potential . The uniqueness of “US10065972, Example 281” lies in its specific combination of functional groups and its ability to interact with a wide range of molecular targets.

Properties

Molecular Formula

C19H19F2N5O2S

Molecular Weight

419.5 g/mol

IUPAC Name

(2R)-N-benzyl-1-[5-(difluoromethyl)-6-methyl-7-oxo-[1,3]thiazolo[5,4-d]pyrimidin-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C19H19F2N5O2S/c1-25-15(14(20)21)24-17-13(18(25)28)23-19(29-17)26-9-5-8-12(26)16(27)22-10-11-6-3-2-4-7-11/h2-4,6-7,12,14H,5,8-10H2,1H3,(H,22,27)/t12-/m1/s1

InChI Key

VIBFDLHDQBMSOA-GFCCVEGCSA-N

Isomeric SMILES

CN1C(=O)C2=C(N=C1C(F)F)SC(=N2)N3CCC[C@@H]3C(=O)NCC4=CC=CC=C4

Canonical SMILES

CN1C(=O)C2=C(N=C1C(F)F)SC(=N2)N3CCCC3C(=O)NCC4=CC=CC=C4

Origin of Product

United States

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